molecular formula C18H13Br B177409 1-Bromo-3,5-diphenylbenzene CAS No. 103068-20-8

1-Bromo-3,5-diphenylbenzene

Cat. No.: B177409
CAS No.: 103068-20-8
M. Wt: 309.2 g/mol
InChI Key: IOPQERQQZZREDR-UHFFFAOYSA-N
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Description

1-Bromo-3,5-diphenylbenzene is an organic compound with the molecular formula C18H13Br. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with two phenyl groups at the 3 and 5 positions. This compound is known for its crystalline appearance, ranging from white to almost white in color .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-diphenylbenzene is typically synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,5-diphenylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3,5-diphenylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-2,4-diphenylbenzene
  • 1-Bromo-4,6-diphenylbenzene
  • 1-Chloro-3,5-diphenylbenzene

Comparison: 1-Bromo-3,5-diphenylbenzene is unique due to the specific positioning of the bromine and phenyl groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity in substitution reactions and its utility in material science applications .

Properties

IUPAC Name

1-bromo-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQERQQZZREDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435159
Record name 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103068-20-8
Record name 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-bromo-1,1':3',1''-terphenyl
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Synthesis routes and methods

Procedure details

10 g (0.023 mol) of 2,4,6-tribromophenylamine are dissolved in 100 ml of THF. In a second apparatus, 228 ml of phenylmagnesium bromide is heated under reflux. The dissolved 2,4,6-tribromophenylamine is added dropwise to the phenylmagnesium bromide solution, stirred under reflux for 1 h and at room temperature for a further 12 h. After addition of saturated sodium chloride solution, the aqueous phase is washed with diethyl ether and dried over sodium sulfate. After removal of the solvent, the product is recrystallised in hexane/dichloromethane. 4.8 g (77%) of clean substance are isolated.
Quantity
10 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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228 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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